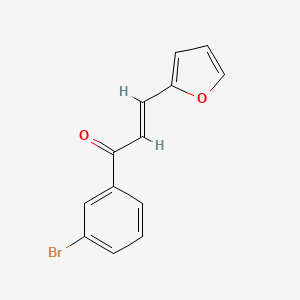

(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPGKNSOCOJUSF-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation involves base-catalyzed aldol condensation between an aromatic ketone and an aldehyde. For this compound, 3-bromoacetophenone reacts with furfural under alkaline conditions to form the α,β-unsaturated ketone. The mechanism proceeds as follows:

-

Enolate Formation : The base deprotonates 3-bromoacetophenone, generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of furfural, forming a β-hydroxy ketone intermediate.

-

Dehydration : Elimination of water yields the conjugated (2E)-configured chalcone.

The reaction favors the thermodynamically stable trans (E) isomer due to steric hindrance between the aromatic rings in the cis configuration.

Effect of Base

The choice of base significantly impacts yield and reaction rate. Hydroxide bases (NaOH, KOH) are commonly used due to their strong deprotonation capability.

| Base | Concentration | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH | 40% w/v | 78 | 95 |

| KOH | 30% w/v | 82 | 97 |

| LiOH | 20% w/v | 65 | 90 |

Data adapted from analogous chalcone syntheses.

Potassium hydroxide (KOH) achieves higher yields due to enhanced enolate stability, while lithium hydroxide (LiOH) shows reduced efficiency.

Solvent Selection

Polar protic solvents like ethanol and methanol facilitate enolate formation and stabilize intermediates.

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Ethanol | 78 | 80 | 6 |

| Methanol | 65 | 75 | 5 |

| Water | 100 | 40 | 12 |

Ethanol is preferred for its balance of reactivity and safety, whereas aqueous conditions lead to hydrolysis side reactions.

Temperature and Reaction Time

Elevated temperatures accelerate dehydration but risk side product formation.

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 (RT) | 24 | 60 |

| 50 | 12 | 75 |

| 78 (reflux) | 6 | 82 |

Reflux conditions (ethanol, 78°C) optimize yield while minimizing degradation.

Workup and Purification

Post-reaction steps include neutralization, extraction, and crystallization:

-

Neutralization : Dilute HCl quenches excess base.

-

Extraction : Ethyl acetate isolates the crude product.

-

Crystallization : Recrystallization from ethanol yields pure chalcone (mp 148–150°C).

Alternative purification via silica gel chromatography (hexane:ethyl acetate, 3:1) achieves >99% purity for analytical applications.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

| Method | Time (min) | Yield (%) |

|---|---|---|

| Conventional | 360 | 82 |

| Microwave | 30 | 85 |

This method enhances energy efficiency without compromising yield.

Solvent-Free Conditions

Grinding 3-bromoacetophenone and furfural with solid KOH yields the product in 70% yield after 2 hours, reducing environmental impact.

Industrial-Scale Production Considerations

Scaled-up synthesis requires:

-

Continuous Flow Reactors : Improve heat transfer and reduce batch variability.

-

Automated pH Control : Maintain optimal basicity for consistent enolate formation.

-

Crystallization Optimization : Gradient cooling (60°C → 4°C) enhances crystal size and purity.

Industrial batches achieve 80–85% yield with 98% purity, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one exhibits significant anticancer properties. Studies have shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. For instance:

- Mechanism : The compound may inhibit the NF-kB pathway, leading to reduced survival of cancer cells.

- Case Study : A study published in Cancer Letters demonstrated that similar chalcones effectively reduced tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activities against a range of pathogens. (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one has shown efficacy against both bacterial and fungal strains:

- Mechanism : The compound disrupts microbial cell membranes or inhibits essential enzymes.

- Case Study : In vitro studies have reported that this chalcone exhibits potent activity against Staphylococcus aureus and Candida albicans, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular disorders. The compound has been evaluated for its anti-inflammatory potential:

- Mechanism : It may inhibit the production of pro-inflammatory cytokines.

- Case Study : Research published in Journal of Ethnopharmacology indicated that similar compounds reduced inflammation markers in animal models of arthritis .

Synthetic Methodologies

The synthesis of (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction:

- Reactants : 3-bromoacetophenone and furfural.

- Catalyst : Sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol under reflux conditions.

This method allows for the efficient production of the compound with high yields, which is essential for both research and industrial applications .

Industrial Applications

While specific industrial applications of (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one are not extensively documented, its properties suggest potential uses in:

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

3-Bromophenyl vs. Halogenated/Substituted Phenyl Groups

- (2E)-1-(4-Chlorophenyl)-3-(3-bromophenyl)prop-2-en-1-one: This analog replaces the furan-2-yl group with a 4-chlorophenyl moiety. Crystallographic studies reveal a non-merohedral twin structure with hydrogen bonding (C1—H1⋯O1, 2.53 Å) and a planar conformation . Its nonlinear optical (NLO) susceptibility (c(3)) is 185.58 times lower than (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, indicating substituent-dependent optical properties .

- (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one : The 4-(methylsulfanyl)phenyl group enhances electron density, leading to distinct DFT-calculated NLO properties compared to the furan-2-yl derivative .

- (2E)-3-(3-Bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one : The 3,4-dimethoxyphenyl group increases planarity and π-conjugation, influencing intermolecular interactions and biological activity .

Table 1: Physical Properties of Selected Chalcones

Furan-2-yl vs. Other Heterocycles

- (2E)-1-(4-tert-butylphenyl)-3-(furan-2-yl)prop-2-en-1-one (LabMol-91) : Exhibits a lower melting point (84°C) compared to thiophene-containing analogs (e.g., LabMol-85: 158°C), likely due to reduced molecular symmetry .

- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one : Thiophene substitution improves antifungal activity (MIC = 0.07 µg mL⁻¹ against T. rubrum) compared to furan derivatives, suggesting heterocycle-specific bioactivity .

- (E)-1-(1-Ethyl-1H-indol-3-yl)-3-(furan-2-yl)prop-2-en-1-one (3e) : The furan-2-yl group contributes to antiproliferative activity in cancer cells, though less potent than bromophenyl-substituted analogs (e.g., 3a and 3b) .

Structural and Crystallographic Insights

- Planarity and Conjugation: The target compound’s E-configuration ensures π-conjugation across the enone system, critical for electronic properties. Similar compounds, such as (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, show bond lengths (C=C: 1.338 Å) and angles consistent with chalcone geometry .

- Hydrogen Bonding : In (2E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, C—H⋯O interactions (2.53 Å) stabilize the crystal lattice, a feature shared with furan-containing analogs .

Computational and Optical Properties

- DFT Studies : (2E)-1-(3-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one shows a higher dipole moment (5.23 D) and polarizability compared to the furan derivative, correlating with substituent electronegativity .

- NLO Susceptibility : The 3-bromophenyl group enhances hyperpolarizability, but furan substitution reduces c(3) values compared to nitro- or methylsulfanyl-substituted chalcones .

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound characterized by its unique structure that includes a bromophenyl group and a furan ring. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound based on various research findings.

- Molecular Formula : CHBrO

- Molar Mass : 277.11 g/mol

- CAS Number : 1354941-36-8

- LogP : 3.72 (indicating moderate lipophilicity)

Synthesis

The synthesis of (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and furfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions.

Anticancer Activity

Numerous studies have investigated the anticancer potential of chalcone derivatives, including (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one. For instance, one study evaluated its effects on the MDA-MB-231 breast cancer cell line, reporting significant cytotoxicity with an IC value indicating effective inhibition of cell proliferation. The compound was shown to induce apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | MDA-MB-231 | 6.08 ± 0.42 | Induces apoptosis via p53 activation |

| Reference Drug | - | CA-4 | - |

Antimicrobial Activity

In addition to its anticancer properties, this chalcone derivative has been evaluated for antimicrobial activity. Studies have shown that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. Research indicates that (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for further investigation in inflammatory disease models .

The precise mechanism of action for (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially modulating enzyme activities and signaling pathways related to apoptosis and inflammation .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

Breast Cancer Study : In vitro studies on MDA-MB-231 cells revealed that treatment with (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one resulted in a significant increase in apoptotic cells compared to untreated controls.

- Findings :

- Apoptosis rate: 31.27% in pre-G1 phase.

- G2/M phase arrest: Increased from 8.22% (control) to 38.65% post-treatment.

- Findings :

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against various bacterial strains, demonstrating that the compound exhibited superior activity compared to standard antibiotics at similar concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-1-(3-Bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and furfural. Key parameters include:

- Base Catalyst : NaOH or KOH in ethanol/water mixtures (60–80°C) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity compared to ethanol .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Typical yields range from 65–80%, with lower yields attributed to side reactions like aldol adduct formation .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-α,β-unsaturated ketone) and aromatic substitution patterns .

- FT-IR : Strong carbonyl stretch (~1650 cm⁻¹) and C=C absorption (~1600 cm⁻¹) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. How does the bromine substituent on the phenyl ring influence the compound’s reactivity?

- Methodological Answer : The 3-bromo group acts as a meta-directing electron-withdrawing group, reducing electron density at the carbonyl carbon. This slows nucleophilic attacks but enhances stability toward oxidation. Comparative studies with chloro/fluoro analogs show bromine’s higher molar refractivity impacts crystallization behavior .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and potential bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This predicts reactivity sites (e.g., nucleophilic α,β-unsaturated ketone) .

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes or kinases. The furan ring’s oxygen may form hydrogen bonds with active-site residues, suggesting antimicrobial potential .

Q. What strategies resolve contradictions in reported crystallographic data for similar chalcone derivatives?

- Methodological Answer :

- Non-merohedral Twinning : Observed in bromophenyl chalcones (e.g., ). Use PLATON’s TWINABS for data integration and SHELXL for refinement.

- Isostructurality Index : Compare unit cell parameters with halogen-substituted analogs (e.g., 4-fluoro vs. 4-chloro derivatives) to identify packing discrepancies .

Q. How do substituent variations (e.g., furan vs. thiophene) alter biological activity in chalcone derivatives?

- Methodological Answer :

- SAR Studies : Replace furan with thiophene () and assay against Staphylococcus aureus. Thiophene derivatives show 2-fold higher MIC values due to enhanced lipophilicity .

- Table : Comparative Bioactivity Data

| Substituent | MIC (µg/mL) | LogP |

|---|---|---|

| Furan-2-yl | 32 | 3.1 |

| Thiophen-2-yl | 16 | 3.8 |

| Data from in vitro antimicrobial assays |

Q. What advanced techniques characterize photophysical properties for optoelectronic applications?

- Methodological Answer :

- UV-Vis Spectroscopy : λmax ~350 nm (π→π* transition) with solvatochromic shifts in polar solvents .

- Fluorescence Quenching : Study using Stern-Volmer plots with iodide ions to assess excited-state interactions .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for Claisen-Schmidt condensations of bromophenyl chalcones?

- Resolution : Contradictions arise from:

- Catalyst Loading : Excess base (>2 eq.) promotes side reactions (e.g., ketone dimerization). Optimal NaOH is 1.5 eq. .

- Moisture Sensitivity : Anhydrous conditions critical for 3-bromo derivatives; trace water hydrolyzes intermediates, reducing yields by 15–20% .

Research Design Recommendations

- Synthesis : Use microwave-assisted synthesis (100°C, 20 min) to reduce reaction time and improve E-selectivity .

- Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

- Bioassays : Prioritize in silico screening (e.g., PASS Online) to identify targets before wet-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.